molecular formula C9H8ClNO2 B12864953 2-Chloro-4-ethoxybenzo[d]oxazole

2-Chloro-4-ethoxybenzo[d]oxazole

Cat. No.: B12864953
M. Wt: 197.62 g/mol
InChI Key: NBSXKPHHMVDTQN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield an oxazole derivative with additional functional groups .

Scientific Research Applications

2-Chloro-4-ethoxybenzo[d]oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases or protein kinases. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-Chloro-4-ethoxybenzo[d]oxazole is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-4-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3

InChI Key

NBSXKPHHMVDTQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)Cl

Origin of Product

United States

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